Molecular Weight and Linker Length: Cbz-NH-peg1-CH2CH2cooh vs. Cbz-NH-PEG1-CH2COOH
Cbz-NH-peg1-CH2CH2cooh (MW 267.28 g/mol) differs from its closest analog, Cbz-NH-PEG1-CH2COOH (MW 253.25 g/mol), by a single methylene (-CH2-) unit in the carboxylic acid side chain . This results in a 14.03 g/mol difference in molecular weight and an increase in overall linker length by approximately 1.5 Å . This subtle increase can significantly impact the distance between the two ligands in a PROTAC molecule, which is a critical parameter for inducing productive ternary complex formation with the target protein and E3 ligase .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 267.28 |
| Comparator Or Baseline | Cbz-NH-PEG1-CH2COOH: 253.25 |
| Quantified Difference | 14.03 |
| Conditions | Calculated based on molecular formula |
Why This Matters
For procurement, this difference in molecular weight and linker length is crucial for optimizing PROTAC design and ensuring the desired biological activity, as it directly influences the spatial arrangement of the ternary complex.
